

3-Bromoquinolin-6-ol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromoquinolin-6-ol

Cat. No.: B174115

[Get Quote](#)

An In-depth Technical Guide to **3-Bromoquinolin-6-ol**: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of **3-Bromoquinolin-6-ol**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a well-established "privileged structure" in drug discovery, and the specific substitution pattern of this molecule—a bromine atom at the 3-position and a hydroxyl group at the 6-position—offers a unique combination of reactivity and potential biological activity. This document details the compound's fundamental physicochemical properties, outlines a logical synthetic pathway, describes methods for its structural characterization, explores its chemical reactivity for further derivatization, and discusses its potential applications, particularly in the development of novel therapeutics.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a cornerstone of heterocyclic chemistry, prominently featured in numerous approved pharmaceuticals and biologically active compounds. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. Derivatives of

quinoline have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.

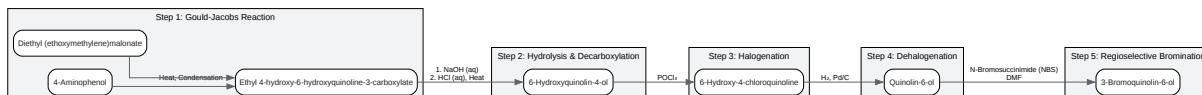
3-Bromoquinolin-6-ol (Figure 1) is a functionalized quinoline derivative. The strategic placement of its substituents is key to its utility:

- The Bromine Atom (C3-Position): This halogen serves as a highly versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse carbon-carbon and carbon-heteroatom bonds.^{[1][2]} This capability is crucial for building molecular libraries to explore structure-activity relationships (SAR).
- The Hydroxyl Group (C6-Position): The phenolic hydroxyl group can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. It also presents another site for chemical modification, such as etherification or esterification, to fine-tune the molecule's pharmacokinetic profile.

This guide serves as a technical resource for scientists, providing foundational knowledge and practical insights into the chemistry and potential of **3-Bromoquinolin-6-ol**.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties of **3-Bromoquinolin-6-ol** are summarized in Table 1.


Property	Value	Source
IUPAC Name	3-bromoquinolin-6-ol	[3]
Synonyms	3-bromo-6-quinolinol, 3-Bromo-6-hydroxy quinoline	[3] [4]
CAS Number	13669-57-3	[4]
Molecular Formula	C ₉ H ₆ BrNO	[3] [4] [5]
Molecular Weight	224.06 g/mol	[4] [6]
Physical Form	Solid	[4] [6]
Boiling Point	348.4 °C (Predicted)	[4] [5]
pKa	8.48 ± 0.40 (Predicted)	[5]
InChI Key	IGCRMJVOMNKTGB-UHFFFAOYSA-N	[3] [4]

Synthesis and Purification

While direct, published syntheses for **3-Bromoquinolin-6-ol** are not abundant, a logical and robust synthetic route can be designed based on well-established heterocyclic chemistry principles. A common strategy involves the construction of the quinoline core followed by functional group manipulation. The Gould-Jacobs reaction is a powerful method for creating the 4-hydroxyquinoline core, which can be subsequently modified.

Proposed Synthetic Pathway

The proposed synthesis begins with 4-bromoaniline and proceeds through a thermal cyclization to form the quinoline ring system, followed by functional group interconversion to arrive at the target molecule.

[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **3-Bromoquinolin-6-ol**.

Experimental Protocol (Conceptual)

Causality: This protocol is designed for regiochemical control. The Gould-Jacobs reaction reliably forms the quinoline core. Subsequent steps convert the 4-hydroxy group to a chloro group, which can then be removed via catalytic hydrogenation. The final, crucial step is the regioselective bromination of quinolin-6-ol. The electron-donating hydroxyl group activates the ring, but the pyridine portion is deactivating, directing the electrophilic bromine to the electron-rich positions of the benzenoid ring. Steric hindrance and electronic effects favor bromination at the C3 position under controlled conditions with a mild brominating agent like N-Bromosuccinimide (NBS).

- Synthesis of 6-Hydroxyquinolin-4-ol:
 - Combine 4-aminophenol and diethyl (ethoxymethylene)malonate. Heat the mixture to initiate condensation, removing the ethanol byproduct.
 - Add the resulting intermediate to a high-boiling point solvent (e.g., diphenyl ether) preheated to ~250 °C to induce thermal cyclization.^[7]
 - Cool the reaction and precipitate the product with a non-polar solvent like hexane.
 - Hydrolyze the resulting ester with aqueous NaOH, followed by acidification and heating to promote decarboxylation, yielding 6-hydroxyquinolin-4-ol.

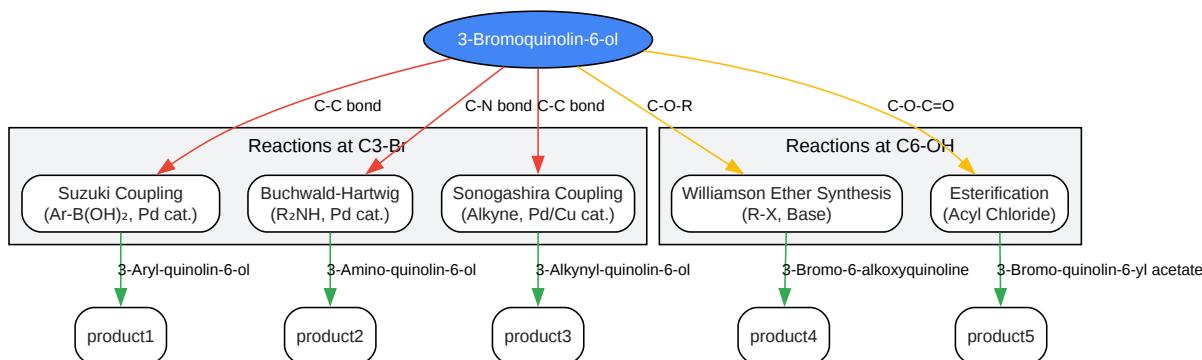
- Conversion to Quinolin-6-ol:
 - Treat 6-hydroxyquinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl_3) to convert the 4-hydroxyl group into a 4-chloro substituent.
 - Perform catalytic hydrogenation (H_2 gas, Palladium on carbon catalyst) to selectively remove the chloro group, yielding quinolin-6-ol.
- Bromination to **3-Bromoquinolin-6-ol**:
 - Dissolve quinolin-6-ol in a polar aprotic solvent like DMF.
 - Slowly add one equivalent of N-Bromosuccinimide (NBS) at room temperature.
 - Monitor the reaction by TLC. Upon completion, quench with water and extract the product.
- Purification:
 - The crude product should be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **3-Bromoquinolin-6-ol**.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of modern spectroscopic techniques. While public data is limited, the expected spectral features can be reliably predicted based on the molecular structure.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Multiple signals in the 7.0-9.0 ppm range. The protons at C2 and C4 will likely appear as singlets or narrow doublets. The protons on the benzenoid ring will show characteristic coupling patterns (doublets, doublet of doublets).- Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: 9 distinct signals in the aromatic region (~110-150 ppm).- C-Br Carbon: The carbon atom attached to the bromine will be shifted to ~115-125 ppm.- C-OH Carbon: The carbon bearing the hydroxyl group will appear downfield, typically >150 ppm.
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with a relative intensity of approximately 1:1. For C₉H₆BrNO, this would be at m/z 223 and 225.
IR Spec.	<ul style="list-style-type: none">- O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.- C=N/C=C Stretch: Multiple sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.- C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

Protocol for Spectroscopic Analysis


This self-validating protocol ensures data integrity.

- Sample Preparation: Dissolve 5-10 mg of purified **3-Bromoquinolin-6-ol** in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. The choice of DMSO-d₆ is strategic as it solubilizes polar compounds and allows for the observation of the exchangeable -OH proton.[8]

- **NMR Acquisition:** Acquire ^1H , ^{13}C , and 2D NMR spectra (e.g., COSY, HSQC) on a high-field spectrometer (≥ 400 MHz). This suite of experiments allows for the assignment of all proton and carbon signals, confirming the connectivity of the molecule.
- **Mass Spectrometry:** Analyze the sample via high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). This provides the exact mass, confirming the elemental formula ($\text{C}_9\text{H}_6\text{BrNO}$) to within a few parts per million.[8]
- **IR Spectroscopy:** Obtain an IR spectrum using an ATR-FTIR spectrometer to confirm the presence of key functional groups (-OH, aromatic C=C).

Chemical Reactivity and Derivatization Potential

The synthetic value of **3-Bromoquinolin-6-ol** lies in its potential for diversification. The two primary functional groups offer orthogonal reactivity, allowing for selective modification.

[Click to download full resolution via product page](#)

Caption: Key derivatization reactions for **3-Bromoquinolin-6-ol**.

- **Palladium-Catalyzed Cross-Coupling:** The C3-Br bond is the primary site for diversification. Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allow for the introduction of

aryl, alkynyl, and amino groups, respectively.[2] These reactions are fundamental in drug discovery for rapidly building libraries of analogs.

- Reactions of the Hydroxyl Group: The phenolic -OH group can be readily converted into an ether or an ester. This is often done to improve metabolic stability, cell permeability, or to act as a prodrug moiety.

Potential Applications in Research and Drug Development

While specific biological data for **3-Bromoquinolin-6-ol** is sparse, the quinoline scaffold is prevalent in many therapeutic areas. Based on structurally similar compounds, its derivatives are promising candidates for:

- Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The quinoline scaffold can be functionalized to achieve high potency and selectivity, particularly in cancer therapy.[2]
- Anticancer Agents: Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[9] The ability to derivatize **3-Bromoquinolin-6-ol** at two positions makes it an attractive starting point for developing novel anticancer compounds.
- Antibacterial Agents: The quinolone class of antibiotics, though structurally distinct, highlights the potential of the broader quinoline family to interfere with essential bacterial processes like DNA replication.[1]

Safety and Handling

According to supplier safety data, **3-Bromoquinolin-6-ol** is classified as harmful and an irritant.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

- Handling: Researchers should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Store in a tightly sealed container in a dry, cool place.

Conclusion

3-Bromoquinolin-6-ol is a valuable heterocyclic building block with significant potential for chemical synthesis and drug discovery. Its dual functionality—a versatile bromine handle for cross-coupling and a modifiable hydroxyl group—provides a rich platform for creating diverse molecular architectures. This guide has provided a technical framework for its synthesis, characterization, and derivatization, underscoring its utility for researchers aiming to develop novel functional materials and therapeutic agents.

References

- **3-Bromoquinolin-6-ol** - ChemBK. ChemBK.com. [\[Link\]](#)
- 3-Bromoquinoline | C9H6BrN | CID 21413. PubChem. [\[Link\]](#)
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [\[Link\]](#)
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [\[Link\]](#)
- (PDF) Synthesis of 6-bromo-4-iodoquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13669-57-3 | 3-Bromoquinolin-6-ol - AiFChem [aifchem.com]
- 4. 3-Bromoquinolin-6-ol | 13669-57-3 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]

- 6. 6-Bromoquinolin-3-ol | 552330-94-6 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromoquinolin-6-ol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174115#3-bromoquinolin-6-ol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com